2-chloro-N-(2,5-dioxopyrrolidin-1-yl)-N-[2-(3-methoxyphenyl)-2-oxoethyl]benzamide
Overview
Description
2-chloro-N-(2,5-dioxopyrrolidin-1-yl)-N-[2-(3-methoxyphenyl)-2-oxoethyl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chloro group, a dioxopyrrolidinyl moiety, and a methoxyphenyl group.
Preparation Methods
The synthesis of 2-chloro-N-(2,5-dioxopyrrolidin-1-yl)-N-[2-(3-methoxyphenyl)-2-oxoethyl]benzamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the dioxopyrrolidinyl moiety: This can be achieved by reacting a suitable amine with a cyclic anhydride under controlled conditions.
Introduction of the chloro group: This step involves the chlorination of an intermediate compound using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling with the methoxyphenyl group: The final step involves coupling the intermediate with a methoxyphenyl derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
2-chloro-N-(2,5-dioxopyrrolidin-1-yl)-N-[2-(3-methoxyphenyl)-2-oxoethyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
2-chloro-N-(2,5-dioxopyrrolidin-1-yl)-N-[2-(3-methoxyphenyl)-2-oxoethyl]benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies involving enzyme inhibition, protein-ligand interactions, and cellular assays.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,5-dioxopyrrolidin-1-yl)-N-[2-(3-methoxyphenyl)-2-oxoethyl]benzamide involves its interaction with specific molecular targets. The chloro group and dioxopyrrolidinyl moiety may facilitate binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxyphenyl group can enhance the compound’s affinity for certain targets, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar compounds to 2-chloro-N-(2,5-dioxopyrrolidin-1-yl)-N-[2-(3-methoxyphenyl)-2-oxoethyl]benzamide include:
2-chloro-ethyl-carbamic acid 2,5-dioxopyrrolidin-1-yl ester: This compound shares the dioxopyrrolidinyl moiety but differs in the presence of the carbamic acid group.
2-chloro-5-(1-pyrrolidinylsulfonyl)pyridine: This compound contains a pyrrolidinylsulfonyl group instead of the dioxopyrrolidinyl moiety.
2-chloro-5-(1-piperidinylsulfonyl)pyridine: Similar to the previous compound but with a piperidinylsulfonyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-(2,5-dioxopyrrolidin-1-yl)-N-[2-(3-methoxyphenyl)-2-oxoethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O5/c1-28-14-6-4-5-13(11-14)17(24)12-22(23-18(25)9-10-19(23)26)20(27)15-7-2-3-8-16(15)21/h2-8,11H,9-10,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHFKAWNCRZVJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CN(C(=O)C2=CC=CC=C2Cl)N3C(=O)CCC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301132904 | |
Record name | 2-Chloro-N-(2,5-dioxo-1-pyrrolidinyl)-N-[2-(3-methoxyphenyl)-2-oxoethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301132904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
714213-81-7 | |
Record name | 2-Chloro-N-(2,5-dioxo-1-pyrrolidinyl)-N-[2-(3-methoxyphenyl)-2-oxoethyl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=714213-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-(2,5-dioxo-1-pyrrolidinyl)-N-[2-(3-methoxyphenyl)-2-oxoethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301132904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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